molecular formula C20H19Cl2N3OS B7733229 MFCD06642232

MFCD06642232

Cat. No.: B7733229
M. Wt: 420.4 g/mol
InChI Key: JMLNNINHULZBHS-UHFFFAOYSA-N
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Description

MFCD06642232 is a chemical compound cataloged under the MDL number system, commonly utilized in coordination chemistry and catalytic applications. Such compounds often feature multidentate coordination sites (e.g., phosphine-alkene groups) to stabilize transition metals, enhancing catalytic efficiency in cross-coupling reactions or polymerization processes .

Key inferred properties of this compound (based on analogous MDL-classified compounds):

  • Molecular weight: Likely between 200–250 g/mol (common for ligands and boronic acid derivatives).
  • Functionality: Potential phosphine or boronic acid groups for metal coordination or Suzuki-Miyaura coupling.
  • Applications: Catalysis, material science, or pharmaceutical intermediates .

Properties

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3OS/c1-12-5-3-6-13(2)19(12)23-11-17(26)25-20-24-10-15(27-20)9-14-7-4-8-16(21)18(14)22/h3-8,10,23H,9,11H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLNNINHULZBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD06642232 involves several steps and specific reaction conditions. The synthetic routes typically include:

    Step 1: Initial reactants are combined under controlled conditions to form an intermediate compound.

    Step 2: The intermediate undergoes further reactions, often involving catalysts or specific reagents, to form the desired product.

    Step 3: Purification processes, such as crystallization or chromatography, are employed to isolate this compound in its pure form.

Industrial production methods may vary but generally follow similar principles, with an emphasis on scalability and cost-effectiveness.

Chemical Reactions Analysis

MFCD06642232 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common reagents and conditions for these reactions include specific temperatures, pressures, and solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

MFCD06642232 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent or catalyst in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: this compound is utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of MFCD06642232 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646)

Molecular formula : C₆H₅BBrClO₂
Key properties :

  • Molecular weight : 235.27 g/mol
  • Topological polar surface area (TPSA) : 40.46 Ų
  • Log P (octanol-water partition coefficient): 2.15 (XLOGP3)
  • Solubility : 0.24 mg/mL in water
  • Bioavailability score : 0.55
  • Synthetic method : Palladium-catalyzed cross-coupling in THF/H₂O at 75°C .

Functional comparison :

  • Structural similarity : Boronic acid group enables Suzuki-Miyaura reactions.
  • Divergence: Bromine and chlorine substituents enhance electrophilicity but reduce solubility compared to non-halogenated analogs.

Compound B: 3-Bromo-5-chloro-N-(pyridin-2-yl)aniline (CAS 212327-11-2, MDL: MFCD17014889)

Molecular formula : C₈H₆BrN₃
Key properties :

  • Molecular weight : 224.06 g/mol
  • TPSA : 38.85 Ų
  • Log P : 2.78 (XLOGP3)
  • Solubility : 0.18 mg/mL in water
  • Enzyme inhibition: No significant CYP inhibition
  • Synthetic method : Amination under NMP at 150°C .

Functional comparison :

  • Structural similarity : Aromatic amine group supports coordination with metals (e.g., Pd, Cu).
  • Divergence : Pyridine moiety increases basicity and metal-binding capacity compared to purely aryl systems.

Comparative Analysis Table

Property This compound Compound A Compound B
Molecular weight (g/mol) ~220–240 (inferred) 235.27 224.06
Key functional groups Phosphine/boronic acid Boronic acid, Br, Cl Aromatic amine, Br, Cl
TPSA (Ų) ~35–45 (estimated) 40.46 38.85
Log P ~2.0–2.5 (estimated) 2.15 (XLOGP3) 2.78 (XLOGP3)
Solubility in water Moderate (inferred) 0.24 mg/mL 0.18 mg/mL
Catalytic utility Cross-coupling Suzuki-Miyaura coupling Buchwald-Hartwig amination
Synthetic conditions Mild (room temp) 75°C, THF/H₂O 150°C, NMP

Research Findings and Implications

Impact of molecular weight : Lower molecular weight (e.g., Compound B at 224 g/mol) correlates with improved solubility but reduced thermal stability in high-temperature reactions .

Functional group effects :

  • Boronic acids (Compound A) favor aqueous-phase coupling but require precise pH control.
  • Aromatic amines (Compound B) enable robust metal coordination but may necessitate inert atmospheres to prevent oxidation .

Synthetic accessibility : this compound’s inferred phosphine-alkene structure likely simplifies ligand synthesis compared to halogenated analogs, reducing reliance on palladium catalysts .

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